molecular formula C13H23NO3 B1621150 9-Boc-6-oxa-9-azaspiro[4.5]decane CAS No. 271245-39-7

9-Boc-6-oxa-9-azaspiro[4.5]decane

Cat. No.: B1621150
CAS No.: 271245-39-7
M. Wt: 241.33 g/mol
InChI Key: ZNLFHUVQLZVBKM-UHFFFAOYSA-N
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Description

9-Boc-6-oxa-9-azaspiro[4.5]decane: is a chemical compound with the molecular formula C13H23NO3 It is a spiro compound, which means it contains a spirocyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Boc-6-oxa-9-azaspiro[4.5]decane typically involves the reaction of 6-oxa-9-azaspiro[4.5]decane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9-Boc-6-oxa-9-azaspiro[4.5]decane can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc (tert-butoxycarbonyl) group can be replaced by other functional groups under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acidic or basic conditions, depending on the desired substitution.

Major Products:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, often with the removal of the Boc group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 9-Boc-6-oxa-9-azaspiro[4.5]decane is used as an intermediate in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable building block in organic synthesis .

Biology and Medicine: Its spirocyclic structure can impart unique biological activity, making it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 9-Boc-6-oxa-9-azaspiro[4.5]decane is not well-documented. its effects are likely due to its ability to interact with biological molecules through its spirocyclic structure. This interaction can influence molecular targets and pathways, leading to various biological effects .

Comparison with Similar Compounds

  • 6-oxa-9-azaspiro[4.5]decane
  • 8-oxa-2-azaspiro[4.5]decane
  • tert-butyl 6-oxa-9-azaspiro[4.5]decane-9-carboxylate

Uniqueness: 9-Boc-6-oxa-9-azaspiro[4.5]decane is unique due to the presence of the Boc protecting group, which can be selectively removed under specific conditions. This allows for further functionalization and modification of the compound, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 6-oxa-9-azaspiro[4.5]decane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-8-9-16-13(10-14)6-4-5-7-13/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLFHUVQLZVBKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363860
Record name 9-Boc-6-oxa-9-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271245-39-7
Record name 9-Boc-6-oxa-9-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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